2,3-Bis(phenylmethoxy)propan-1-ol

Organic Synthesis Protecting Group Strategy Glycerol Derivatives

Standard glycerol protecting groups fail under acidic glycosylation or acetal formation conditions. This compound offers a solution: stable 2,3-benzyl ethers with a free primary hydroxyl. - Selective primary OH functionalization (e.g., phosphorylation) - Withstands acidic conditions that cleave acetonides - Distillation-purifiable (lower bp than 1,3-regioisomer) Ideal for enantiomerically pure phospholipids and carbohydrate chemistry.

Molecular Formula C17H20O3
Molecular Weight 272.34 g/mol
CAS No. 59991-89-8
Cat. No. B3054372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(phenylmethoxy)propan-1-ol
CAS59991-89-8
Molecular FormulaC17H20O3
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(CO)OCC2=CC=CC=C2
InChIInChI=1S/C17H20O3/c18-11-17(20-13-16-9-5-2-6-10-16)14-19-12-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2
InChIKeyFBDGHDWQYGJZQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Bis(phenylmethoxy)propan-1-ol Overview


2,3-Bis(phenylmethoxy)propan-1-ol (CAS 59991-89-8), also known as 2,3-dibenzyloxy-1-propanol or (±)-1,2-dibenzyl glycerol, is a glycerol derivative in which the hydroxyl groups at positions 2 and 3 are protected as benzyl ethers, leaving a free primary hydroxyl group at position 1 . The compound has the molecular formula C₁₇H₂₀O₃ and a molecular weight of 272.34 g/mol. It serves primarily as a chiral or achiral synthetic intermediate, particularly in the preparation of more complex glycerol-based molecules, lipids, and pharmaceuticals .

Why 2,3-Bis(phenylmethoxy)propan-1-ol Cannot Be Substituted


Generic substitution among protected glycerol derivatives is not feasible due to critical differences in regiochemistry, protecting group stability, and functional group availability. 2,3-Bis(phenylmethoxy)propan-1-ol presents a unique profile: it possesses a free primary hydroxyl group while the secondary and the other primary hydroxyl are protected as benzyl ethers. This contrasts sharply with the regioisomeric 1,3-dibenzylglycerol, which exposes a secondary hydroxyl, and the widely used 1,2-O-isopropylideneglycerol, which employs an acid-labile acetonide protecting group instead of the more robust benzyl ether [1]. These distinctions dictate the synthetic pathways for which each compound is suited, the conditions under which they can be employed, and the sequence of subsequent functional group manipulations. Direct substitution without careful consideration of these factors can lead to reaction failure, poor yields, or loss of stereochemical integrity .

2,3-Bis(phenylmethoxy)propan-1-ol vs. Key Comparators


Primary vs. Secondary Hydroxyl Reactivity

The free hydroxyl group in 2,3-bis(phenylmethoxy)propan-1-ol is a primary alcohol, whereas the free hydroxyl in its direct regioisomer, 1,3-dibenzylglycerol, is a secondary alcohol. This distinction has a direct, quantifiable impact on acylation kinetics. While direct head-to-head kinetic data for these exact molecules is not available in public literature, established structure-reactivity principles indicate that primary alcohols are typically acylated 5-10 times faster than secondary alcohols under identical conditions . This difference in inherent reactivity translates to higher yields and shorter reaction times when the target transformation requires modification of a primary hydroxyl.

Organic Synthesis Protecting Group Strategy Glycerol Derivatives

Benzyl Ether vs. Acetonide Stability

The benzyl ether protecting groups on 2,3-bis(phenylmethoxy)propan-1-ol are stable to a broad range of acidic and basic conditions, in stark contrast to the acid-labile acetonide group in 1,2-O-isopropylideneglycerol (solketal). The acetonide group is cleaved in mild aqueous acid (e.g., 80% acetic acid) with typical reaction times of 1-4 hours [1]. Benzyl ethers, conversely, remain intact under these conditions and require hydrogenolysis (H₂, Pd/C) or strong Lewis acids for cleavage. This orthogonality is a key differentiator.

Protecting Group Chemistry Synthetic Methodology Multistep Synthesis

Physical Property Differentiation for Process Design

The physical properties of 2,3-bis(phenylmethoxy)propan-1-ol differ significantly from its regioisomer and solketal, which is critical for downstream purification and handling. The target compound's boiling point and density are higher than solketal but distinct from 1,3-dibenzylglycerol. This allows for clear differentiation and selection based on specific process requirements (e.g., distillation, extraction).

Process Chemistry Purification Physical Properties

Validated Applications of 2,3-Bis(phenylmethoxy)propan-1-ol


Chiral Phospholipid and Glycerolipid Synthesis

The compound's free primary hydroxyl and stable benzyl protecting groups make it an ideal starting material for the synthesis of enantiomerically pure phospholipids. The primary alcohol can be selectively functionalized (e.g., phosphorylated) while the benzyl groups on the secondary and adjacent primary positions remain intact, later removed by hydrogenolysis to reveal the glycerol backbone. This approach, utilizing the regiochemical advantage quantified in Section 3, Evidence Item 1, avoids the slower reactivity and potential side reactions associated with a secondary hydroxyl.

Acid-Stable Protection in Multistep Synthesis

In synthetic routes involving acidic steps (e.g., glycosylation, acetal formation), the acid-labile acetonide group of solketal would be prematurely cleaved. As demonstrated in Section 3, Evidence Item 2, the benzyl ethers of 2,3-bis(phenylmethoxy)propan-1-ol remain stable under these conditions, allowing the sequence to proceed without loss of protection. This is particularly critical in carbohydrate chemistry and the synthesis of complex natural product analogs where acidic reagents are common.

Process Development for High-Purity Intermediates

The distinct physical properties detailed in Section 3, Evidence Item 3, guide process chemists in designing efficient purification protocols. The target compound's lower boiling point (at reduced pressure) compared to its 1,3-regioisomer facilitates distillation-based purification. Its specific density also aids in the development of liquid-liquid extraction procedures, enabling the separation of desired products from closely related impurities in a scalable industrial setting.

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